molecular formula C10H13NO4S B184774 4-[(Phenylsulfonyl)amino]butanoic acid CAS No. 85845-09-6

4-[(Phenylsulfonyl)amino]butanoic acid

Cat. No. B184774
CAS RN: 85845-09-6
M. Wt: 243.28 g/mol
InChI Key: MOGAUQWSGDNMAS-UHFFFAOYSA-N
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Description

4-[(Phenylsulfonyl)amino]butanoic acid , also known as 4-(Phenylsulfonyl)butanoic acid , is a chemical compound with the empirical formula C10H12O4S and a molecular weight of 228.26 g/mol . Its structural formula is represented as follows:

O=S(C1=CC=CC=C1)(CCCC(O)=O) 

Scientific Research Applications

  • Synthesis of Substituted Indolizidines

    The dianion of 4-[(Phenylsulfonyl)amino]butanoic acid was used to prepare a pivotal intermediate for novel syntheses of indolizidines with alkyl substituents at the 3-, 5-, and 8-positions (Kiddle, Green, & Thompson, 1995).

  • Asymmetric Synthesis of Amino Acids

    The compound facilitated the synthesis of 2-amino-4,4-bis(phenylsulfonyl)butanoic acid, offering properties like steric bulk and lipophilicity, improving binding to various endogenous receptors (Nagaoka et al., 2020).

  • Pharmaceutical Intermediates

    4-[(Phenylsulfonyl)amino]butanoic acid derivatives have been used in the preparation of important pharmaceutical intermediates, enhancing process efficiency (Fan, 1990).

  • Synthesis of Thymidylate Synthases Inhibitors

    It serves as a key intermediate for new thymidylate synthases inhibitors, demonstrating potential in pharmaceutical synthesis (Yuan, 2013).

  • Antimicrobial Activity

    Its derivatives have shown promising results in antimicrobial activities, indicating potential in medical applications (Zareef, Iqbal, & Arfan, 2008).

  • Synthesis of Vicinal Ethylenediamines

    It has been used in the diastereoselective synthesis of alpha-difluoromethylated or alpha-monofluoromethylated ethylenediamines (Liu, Li, & Hu, 2007).

  • Improved Sensitivity in Immunoassay

    Derivatives of 4-[(Phenylsulfonyl)amino]butanoic acid improved the sensitivity of ELISA for detecting sulfonamides, enhancing its utility in biochemical assays (Wang et al., 2013).

  • Potential in Crystal Engineering

    It has applications in crystal engineering, as seen in studies involving multicomponent crystals (Báthori & Kilinkissa, 2015).

  • Synthesis of δ-Coniceine

    Utilized in the total synthesis of δ-coniceine, demonstrating its role in complex organic syntheses (Green & Thompsonr, 1991).

  • Cytotoxicity Evaluation

    It's part of the structure in new heterocyclic compounds assessed for cytotoxic effects, indicating relevance in toxicological studies (Apostol et al., 2019).

Safety And Hazards

  • Safety Information : Handle with care; avoid ingestion, inhalation, or skin contact .

properties

IUPAC Name

4-(benzenesulfonamido)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c12-10(13)7-4-8-11-16(14,15)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGAUQWSGDNMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327024
Record name 4-[(phenylsulfonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Phenylsulfonyl)amino]butanoic acid

CAS RN

85845-09-6
Record name 4-[(phenylsulfonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7 G of gamma-aminobutyric acid was dissolved in 120 mL of 1N sodium hydroxide solution, and 15 g of benzenesulfonyl chloride was dropwise added thereto under ice-cooling. 2N sodium hydroxide solution was added to the mixture to adjust the pH to 9.2 and stirred for 4 hours. The stirred mixture was washed with 50 mL of ethyl acetate, and hydrochloric acid was added thereto to adjust the pH to 2 or less. After extracting with 500 mL of ethyl acetate, this was dried with magnesium sulfate and filtered. After a concentration under reduced pressure, the obtained residue was recrystallized with ethanol solution to give 13 g of the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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